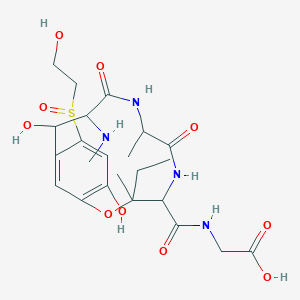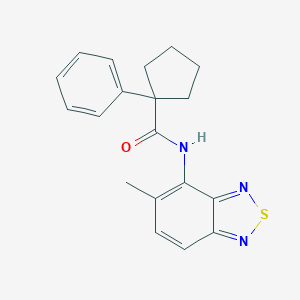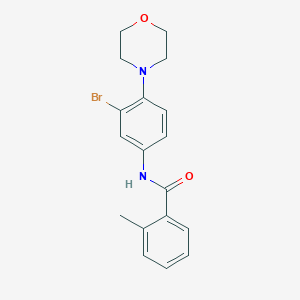![molecular formula C18H19BrN2O3 B235354 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB-4 is a potent and selective inhibitor of the protein tyrosine phosphatase (PTP) called PTP1B, which has been implicated in various diseases, such as diabetes, obesity, and cancer.
作用机制
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide works by specifically inhibiting PTP1B, which is a negative regulator of insulin signaling and a key player in various signaling pathways involved in metabolism and cancer. By inhibiting PTP1B, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide enhances insulin sensitivity, promotes energy expenditure, and inhibits cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to have various biochemical and physiological effects in animal models. These include improved insulin sensitivity, increased energy expenditure, reduced food intake, reduced body weight and adiposity, and inhibition of cancer cell growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide for lab experiments is its high potency and selectivity for PTP1B, which allows for specific inhibition of this target without affecting other phosphatases. However, one limitation of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide is its relatively low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. Another direction is to explore its effects on other signaling pathways and targets beyond PTP1B. Additionally, future research could focus on developing more soluble and bioavailable analogs of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide for improved therapeutic efficacy.
合成方法
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide in high yield and purity.
科学研究应用
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of diabetes, obesity, and cancer. In diabetes, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In obesity, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to reduce body weight and adiposity by increasing energy expenditure and reducing food intake. In cancer, N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to inhibit the growth and metastasis of cancer cells by targeting PTP1B.
属性
产品名称 |
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide |
|---|---|
分子式 |
C18H19BrN2O3 |
分子量 |
391.3 g/mol |
IUPAC 名称 |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-5-3-2-4-14(17)18(22)20-13-6-7-16(15(19)12-13)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI 键 |
QHFCRIJVKQVVIA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)


![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)


![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)